molecular formula C21H14F3NS2 B2638847 2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole CAS No. 866051-43-6

2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole

Cat. No. B2638847
CAS RN: 866051-43-6
M. Wt: 401.47
InChI Key: BQLGRFOKEQGYKG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a benzothiazole ring, which is a system with a benzene ring fused to a thiazole ring . It also contains a trifluoromethyl group, which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .


Synthesis Analysis

The synthesis of similar compounds typically involves reactions with methyl iodide, benzyl chloride, or acetic anhydride . These reactions can lead to N-substituted products. By hydrolysis of these compounds, the corresponding acids can be formed .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple aromatic rings and a trifluoromethyl group . The trifluoromethyl group is known to have unique physicochemical properties due to the presence of fluorine atoms .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, heating it in acetic anhydride can lead to the formation of an acetyl derivative . It can also react with dimethyl butynedioate to give a substituted benzo[b]furan .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure and the presence of the trifluoromethyl group . The trifluoromethyl group is known to influence the polarity, lipophilicity, and metabolic stability of the compounds it is part of .

Scientific Research Applications

Novel Synthesis Approaches

Research has led to the development of novel synthesis methods for benzothiazole derivatives. For instance, Karale et al. (2011) reported a convenient synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines bearing a sulfonyl pharmacophore, which are synthesized via the condensation of 2-aminothiophenol with specific chalcones in toluene using trifluoroacetic acid as the catalyst (Karale et al., 2011).

Antifungal and Antimicrobial Activity

Several studies have evaluated the antifungal and antimicrobial activities of benzothiazole derivatives. Łukowska-Chojnacka et al. (2016) synthesized novel tetrazole derivatives containing benzothiazole and assessed their antifungal activity, demonstrating significant sensitivity against specific moulds and yeasts (Łukowska-Chojnacka et al., 2016). Another example is the study by Kumar et al. (2005), where 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles were synthesized and tested for their antibacterial properties, showing comparable activity to commercial antibiotics (Kumar et al., 2005).

Anticancer and Antitumor Studies

Research into benzothiazole derivatives has also included their potential anticancer and antitumor properties. Hutchinson et al. (2001) focused on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, which exhibited potent cytotoxicity in specific human breast cancer cell lines (Hutchinson et al., 2001).

Antituberculosis Activity

The synthesis of 3-heteroarylthioquinoline derivatives and their in vitro antituberculosis and cytotoxicity studies highlight the potential of benzothiazole derivatives in treating Mycobacterium tuberculosis infections. This study by Chitra et al. (2011) identified compounds with significant activity against the tuberculosis bacterium without toxic effects on mouse fibroblast cell lines (Chitra et al., 2011).

Mechanism of Action

The biological activities of compounds like this are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

While specific safety and hazard information for this exact compound is not available, compounds with similar structures can pose hazards. For instance, trifluoromethylphenol, a compound with a similar trifluoromethyl group, is known to be harmful if inhaled, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3NS2/c22-21(23,24)16-7-4-8-17(12-16)26-13-14-5-3-6-15(11-14)20-25-18-9-1-2-10-19(18)27-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLGRFOKEQGYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)CSC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole

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